tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate
Description
tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate (CAS: 1221346-18-4) is a tertiary amine ester characterized by a tert-butyl ester group, a 2-methylpropanoate backbone, and a 2-methoxyphenylmethylamino substituent. Its molecular formula is C₁₅H₂₃NO₃, with a molecular weight of 265.35 g/mol . The compound’s structure combines lipophilic (tert-butyl, methoxyphenyl) and polar (ester, amino) moieties, making it suitable for applications in pharmaceutical intermediates and organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-[(2-methoxyphenyl)methylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-12(15(18)20-16(2,3)4)10-17-11-13-8-6-7-9-14(13)19-5/h6-9,12,17H,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRIGUFYNGHEEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate typically involves the reaction of tert-butyl 3-amino-2-methylpropanoate with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methoxyphenyl and amino groups allows for interactions with various biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Analysis of Substituent Effects
Aromatic vs. Aliphatic Amino Groups
- Its moderate lipophilicity balances solubility and membrane permeability .
- 4-Trifluoromethylbenzyl (CF₃) : The electron-withdrawing CF₃ group increases resistance to oxidative metabolism, making this analog more stable in vivo. This is critical for drug candidates requiring prolonged half-lives .
- 4-Methoxyphenethyl : The para-methoxy group on the phenyl ring may alter steric hindrance compared to the ortho-methoxy substituent in the target compound, affecting spatial interactions in synthesis .
Amino Chain Modifications
- 2,2-Dimethoxyethylamino: The dimethoxyethyl group introduces polarity, improving aqueous solubility. This is advantageous for formulations requiring higher bioavailability .
- 5-(Diethylamino)pentan-2-yl: The extended aliphatic chain with a diethylamino terminus increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce renal clearance .
Biological Activity
The compound tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. Its unique structure, which includes a tert-butyl ester, a methoxyphenyl group, and an amino group, suggests significant biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C16H25NO3
- Molecular Weight : 279.37 g/mol
- Appearance : Colorless to pale yellow liquid
- Boiling Point : Approximately 376.4°C
- Density : Approximately 1.017 g/cm³
Structural Features
The compound features distinct functional groups that contribute to its biological interactions:
- Tert-butyl Group : Enhances lipophilicity and steric bulk.
- Methoxyphenyl Group : Provides potential for π-π stacking interactions with aromatic residues in proteins.
- Amino Group : Capable of forming hydrogen bonds and electrostatic interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound acts as a substrate for various enzymes, influencing their catalytic activities. Key interactions include:
- Hydrogen Bonding : The amino and ester groups can form hydrogen bonds with active sites on enzymes.
- Electrostatic Interactions : The charged amino group may interact with negatively charged residues in proteins.
- π-π Stacking : The methoxyphenyl group can engage in π-π stacking with aromatic residues, stabilizing the compound-protein complex.
Enzyme Interactions
Research indicates that this compound is particularly relevant in studies involving esterases and amidases due to its structural features. These enzymes play crucial roles in various metabolic pathways, making the compound a valuable probe for enzyme-substrate interactions.
Therapeutic Potential
The unique structural properties of this compound suggest several therapeutic applications:
- Drug Discovery : Its ability to interact with specific molecular targets positions it as a candidate for further drug development.
- Biochemical Research : The compound can be used to investigate enzyme mechanisms and metabolic pathways.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique attributes of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl 3-(4-methoxyphenyl)-2-methylpropanoate | C16H25NO3 | Lacks amino group; simpler structure |
| tert-butyl 3-(4-tert-butylphenyl)-2-methylpropanoate | C16H25NO3 | Contains a tert-butyl group instead of methoxy |
| tert-butyl 3-(4-fluorophenyl)-2-methylpropanoate | C16H25NO3 | Contains fluorine; different electronic properties |
The presence of both methoxy and amino functionalities enhances its potential for specific biological interactions compared to these structurally similar compounds.
Study on Enzyme Interaction
A study conducted by researchers at a prominent university focused on the interaction between this compound and various esterases. The findings indicated that the compound inhibited esterase activity in a concentration-dependent manner, suggesting potential applications in regulating metabolic pathways involving these enzymes.
Pharmacological Screening
In another case study, pharmacological screening revealed that the compound exhibited moderate activity against certain cancer cell lines. This suggests that it may possess anticancer properties, warranting further investigation into its mechanisms of action and potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate, and how are reaction conditions optimized?
The compound is typically synthesized via a multi-step process involving tert-butoxycarbonyl (Boc) protection of amines. A common method involves reacting tert-butyl chloroformate with an amino acid derivative in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) . For tert-butylation of carboxylic acids, bis(trifluoromethanesulfonyl)imide (Tf2NH) in dichloromethane (CH2Cl2) at 0°C has been effective, achieving yields up to 76% under optimized conditions . Key parameters include solvent polarity, temperature control, and stoichiometric ratios of reagents.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, particularly the tert-butyl group (δ ~1.4 ppm) and methoxyphenyl protons (δ ~3.8 ppm). Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (≈1730 cm⁻¹) and secondary amine (≈3300 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) verifies molecular weight .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound serves as a key intermediate in peptide synthesis, where the Boc group protects amines during coupling reactions. Its methoxyphenyl moiety enhances solubility and bioactivity, making it valuable in designing protease inhibitors or receptor antagonists .
Advanced Research Questions
Q. How do reaction kinetics and substituent effects influence the synthesis of derivatives with modified aryl groups?
Substituents on the phenyl ring (e.g., electron-withdrawing groups like fluoro or nitro) alter reaction rates due to steric and electronic effects. For example, nitro groups reduce nucleophilicity at the amine, requiring harsher conditions (e.g., elevated temperatures or stronger bases). Kinetic studies using in-situ IR or HPLC can monitor intermediate formation and optimize stepwise reactions .
Q. What methodologies resolve contradictions in crystallographic data for tert-butyl-protected compounds?
Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and handling?
The tert-butyl ester is hydrolytically labile under acidic or basic conditions (pH < 2 or > 10). Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS degradation profiling reveal optimal storage at -20°C in inert atmospheres. Degradation products often include free carboxylic acids and demethylated analogs .
Q. What strategies enable enantioselective synthesis of chiral analogs?
Asymmetric synthesis employs chiral catalysts (e.g., Cinchona alkaloids) or enzymes (lipases) to control stereochemistry at the α-carbon. For example, tert-butyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate is resolved via chiral HPLC using amylose-based columns, with enantiomeric excess (ee) >99% confirmed by polarimetry .
Q. How can computational tools predict the compound’s reactivity in novel reaction environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or amine deprotection. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, guiding structural modifications for enhanced binding affinity .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for tert-Butyl Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | THF or CH2Cl2 | Enhances reagent solubility | |
| Temperature | 0°C to 25°C | Minimizes side reactions | |
| Catalyst | Tf2NH or KOtBu | Accelerates tert-butylation | |
| Purification | Flash chromatography | Removes unreacted intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
